molecular formula C14H14ClNO4 B2390121 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde CAS No. 727418-70-4

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde

Cat. No.: B2390121
CAS No.: 727418-70-4
M. Wt: 295.72
InChI Key: ATTVYJOVFIOBCG-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is an organic compound with a complex structure that includes a piperidine ring, a benzoyl group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde typically involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. Further chlorosulfonation and aminolysis yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and either inhibits or activates their function. The exact pathways and molecular interactions depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid
  • 4-Amino-1-benzylpiperidine
  • 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-(5-chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-20-12-5-4-9(15)7-11(12)13(18)10-3-2-6-16(8-17)14(10)19/h4-5,7-8,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTVYJOVFIOBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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